2-Chlorocyclobutene-1-carboxylic acid
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Overview
Description
2-Chlorocyclobutene-1-carboxylic acid is an organic compound characterized by a four-membered cyclobutene ring with a chlorine atom and a carboxylic acid group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorocyclobutene-1-carboxylic acid can be synthesized through several methods:
Cycloaddition Reactions: One common method involves the [2+2] cycloaddition of silyl enol ethers with α,β-unsaturated carbonyl compounds under acid-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorocyclobutene-1-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chlorocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Bromocyclobutene-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-Chlorocyclobutene-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the cyclobutene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and industry .
Properties
IUPAC Name |
2-chlorocyclobutene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-4-2-1-3(4)5(7)8/h1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHAMWGIQHTSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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